molecular formula C16H20N4O2 B5298171 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol

1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol

Cat. No. B5298171
M. Wt: 300.36 g/mol
InChI Key: SAYZUWOWFAUGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. MPMP belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood. However, it is believed to work by inhibiting the aggregation of misfolded proteins such as amyloid-beta peptides and alpha-synuclein, which are responsible for the formation of plaques and Lewy bodies, respectively. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, protect dopaminergic neurons in the brain, and activate the Nrf2-ARE signaling pathway. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is its potential use in drug development for the treatment of various diseases. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has shown promising results in various scientific studies and has the potential to be developed into a drug. However, the synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry. Another limitation of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is that its mechanism of action is not fully understood, which makes it difficult to develop a drug based on this compound.

Future Directions

There are several future directions for the research on 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to optimize the synthesis method of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol to make it more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in humans. Overall, the research on 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has shown promising results and has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that starts with the reaction of 2-methyl-5-pyridin-2-yl-piperidine with 3-methoxypyrazine-2-carboxylic acid. The resulting product is then reduced to obtain 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. The synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential use in drug development. It has shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, a hallmark of Alzheimer's disease. It has also been shown to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.

properties

IUPAC Name

1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-3-4-13(19-11-12)16(21)5-9-20(10-6-16)14-15(22-2)18-8-7-17-14/h3-4,7-8,11,21H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYZUWOWFAUGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CN=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.